10-Hydroxynortriptylin

Übersicht

Beschreibung

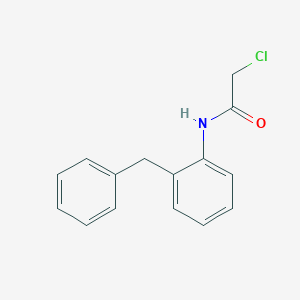

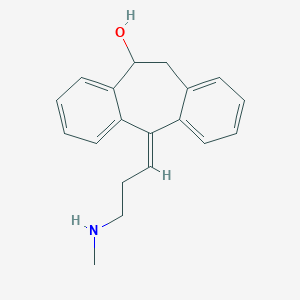

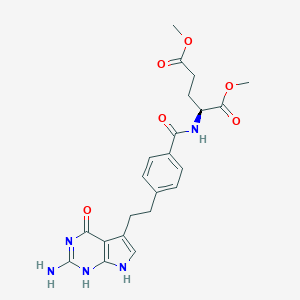

10-Hydroxynortriptyline (10-OH-NT) is a tricyclic antidepressant and a metabolite of nortriptyline, a commonly prescribed antidepressant. 10-OH-NT is a metabolite of nortriptyline that is primarily produced in the liver and is responsible for most of the therapeutic effects of nortriptyline. 10-OH-NT is also known as 10-hydroxyamitriptyline and has been studied extensively for its potential therapeutic effects.

Wissenschaftliche Forschungsanwendungen

Antidepressiva-Stoffwechsel und Wirksamkeit

10-Hydroxynortriptylin: ist ein Hauptmetabolit des trizyklischen Antidepressivums Nortriptylin. Es wurde auf seine Rolle im Stoffwechsel von Nortriptylin und seinen Beitrag zu den Antidepressiva-Effekten des Medikaments untersucht. Die Verbindung hat etwa die halbe Potenz von Nortriptylin bei der Hemmung der Aufnahme von Noradrenalin, was darauf hindeutet, dass sie zum Gesamttherapieprofil von Nortriptylin beitragen kann .

Pharmakokinetik bei geriatrischen Patienten

Es wurden Untersuchungen zur Pharmakokinetik von This compound bei älteren Patienten durchgeführt. Dies ist besonders wichtig, da sich der Stoffwechsel und die Nebenwirkungen von Medikamenten in dieser Altersgruppe deutlich unterscheiden können. Studien haben gezeigt, dass es bei geriatrischen Patienten im Laufe der Zeit nur geringe individuelle Variationen in der Arzneimittelkinetik gibt, was entscheidend für die Bestimmung einer angemessenen Dosierung ist .

Anticholinerge Nebenwirkungen

Die Spiegel von This compound im Blut wurden mit dem Schweregrad anticholinerger Nebenwirkungen bei Patienten in Verbindung gebracht. Höhere Spiegel dieses Metaboliten wurden mit weniger anticholinergen Nebenwirkungen in Verbindung gebracht, die bei trizyklischen Antidepressiva häufig vorkommen und bei älteren Menschen besonders problematisch sein können .

Neuropharmakologie und Wechselwirkungen mit Medikamenten

This compound: wurde im Kontext der Neuropharmakologie untersucht, um seine Wechselwirkungen mit anderen Medikamenten und seine Auswirkungen auf das Nervensystem zu verstehen. Diese Forschung ist entscheidend für die Entwicklung sichererer und effektiverer Behandlungsschemata, insbesondere für Patienten, die mehrere Medikamente einnehmen .

Stereospezifische Hydroxylierung

Die Verbindung entsteht durch die stereospezifische Hydroxylierung von Nortriptylin. Dieser Prozess wird durch das polymorphe Cytochrom-P450-Enzym CYP2D6 vermittelt. Das Verständnis dieses Prozesses ist wichtig für die personalisierte Medizin, da Variationen in diesem Enzym das Ansprechen auf Medikamente und die Toxizität beeinflussen können .

Rolle bei der Behandlung von Depressionen

Schließlich wurde This compound auf seine direkte Rolle bei der Behandlung von Depressionen untersucht. Seine Auswirkungen auf Neurotransmittersysteme wie Noradrenalin und Serotonin sind von besonderem Interesse, um zu verstehen, wie es zur Linderung depressiver Symptome beiträgt .

Wirkmechanismus

10-Hydroxynortriptyline, also known as cis-10-Hydroxy Nortriptyline, is a major active metabolite of the tricyclic antidepressant Nortriptyline . This compound plays a significant role in the therapeutic effects of Nortriptyline and has been the subject of extensive research.

Target of Action

10-Hydroxynortriptyline primarily targets the neuronal cell membranes where it inhibits the reuptake of serotonin and norepinephrine . These neurotransmitters play crucial roles in mood regulation, and their reuptake inhibition leads to an increased concentration in the synaptic cleft, enhancing neurotransmission .

Mode of Action

The compound interacts with its targets by binding to the serotonin and norepinephrine transporters on the neuronal cell membranes, inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, which enhances neurotransmission and ultimately leads to improved mood .

Biochemical Pathways

10-Hydroxynortriptyline affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing the neurotransmission process . The downstream effects include mood elevation and relief from depressive symptoms .

Pharmacokinetics

The pharmacokinetics of 10-Hydroxynortriptyline involves its absorption, distribution, metabolism, and excretion (ADME). The compound is a metabolite of Nortriptyline, produced through the hydroxylation process involving the cytochrome P450 enzyme, specifically CYP2D6 . The trans form of 10-Hydroxynortriptyline is higher in potency and is the most frequently found in the plasma .

Result of Action

The molecular and cellular effects of 10-Hydroxynortriptyline’s action primarily involve the enhancement of serotonin and norepinephrine neurotransmission. This results in mood elevation and relief from depressive symptoms . It’s worth noting that the compound’s anticholinergic effects are less potent than those of Nortriptyline .

Action Environment

The action, efficacy, and stability of 10-Hydroxynortriptyline can be influenced by various environmental factors. For instance, genetic polymorphisms, specifically in the CYP2D6 enzyme, can affect the metabolism of Nortriptyline to 10-Hydroxynortriptyline . This can lead to interindividual differences in drug response .

Safety and Hazards

Zukünftige Richtungen

The active and major metabolite of nortriptyline (NT), E-10-hydroxynortriptyline (E-10-OH-NT), was taken orally as the hydrogen maleate in single doses by nine healthy subjects. The doses (10 to 100 mg) were completely absorbed, as shown by the high urinary recovery of 86.1% . This calls for further phase I studies .

Biochemische Analyse

Biochemical Properties

10-Hydroxynortriptyline interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the uptake of norepinephrine (NE) in vitro, with about half the potency of nortriptyline . This interaction with norepinephrine transporters can influence various biochemical reactions within the cell .

Cellular Effects

The effects of 10-Hydroxynortriptyline on cells are largely related to its influence on norepinephrine uptake. By inhibiting this process, 10-Hydroxynortriptyline can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 10-Hydroxynortriptyline exerts its effects primarily through its interactions with norepinephrine transporters. By inhibiting the reuptake of norepinephrine, it can influence the concentration of this neurotransmitter in the synaptic cleft and thus impact neuronal signaling .

Metabolic Pathways

10-Hydroxynortriptyline is involved in the metabolic pathways of nortriptyline. It is produced through the hydroxylation of nortriptyline, a process that involves various enzymes .

Subcellular Localization

Given its role in inhibiting norepinephrine uptake, it is likely to be found in areas of the cell where norepinephrine transporters are present .

Eigenschaften

IUPAC Name |

(2Z)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGXZGJKNUNLHK-WJDWOHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74853-74-0 (maleate[1:1]) | |

| Record name | 10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1156-99-6, 47132-19-4, 115460-05-4, 115460-06-5 | |

| Record name | 10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxynortriptyline, (Z)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxynortriptyline, (Z)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A43OTR1B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQQ770F8UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411I184MG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

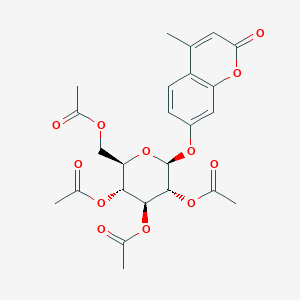

![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)

![2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B30720.png)